molecular formula C12H21N3OS B5631326 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

Cat. No. B5631326
M. Wt: 255.38 g/mol
InChI Key: DZOTUVLPNZJORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen in their ring structure, known for their wide range of biological and chemical applications. These compounds have been extensively studied for their pharmacological potentials, including anti-inflammatory, antimicrobial, and anticancer activities. The specific compound N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide, by its structure, suggests potential activity in biological systems, although its direct applications are not specified in the literature.

Synthesis Analysis

Thiadiazole derivatives are typically synthesized through cyclization reactions involving thiosemicarbazides or amidrazones and carbon disulfides or through the condensation of hydrazides with thioamides or isothiocyanates. Microwave-assisted synthesis has also become a popular method for preparing thiadiazole derivatives due to its advantages in reducing reaction times and improving yields (Tiwari et al., 2017).

properties

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3OS/c1-8(2)6-9(16)13-11-15-14-10(17-11)7-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOTUVLPNZJORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

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